1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
Overview
Description
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is an organic compound characterized by the presence of a pyrazole ring substituted with a 4-nitrophenyl group and an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.
Scientific Research Applications
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-3-ol
- 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-5-ol
- 1-[2-(4-Nitrophenyl)-methyl]-1H-pyrazol-4-ol
Comparison: 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .
Biological Activity
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a pyrazole ring substituted with a 4-nitrophenyl group, which is believed to enhance its biological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- CAS Number : 1771123-34-2
The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with various cellular components, leading to diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and biological interactions. Additionally, the pyrazole ring may modulate the activity of enzymes and receptors involved in various biochemical pathways .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Compound | Target Microorganism | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The anticancer mechanisms include inhibition of cell proliferation and induction of apoptosis through pathways involving topoisomerase inhibition and DNA alkylation .
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 10 | Apoptosis induction |
HepG2 | 12 | DNA alkylation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties, which are critical in the development of therapeutic agents for inflammatory diseases. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Test Model | Activity | Reference Compound |
---|---|---|
COX-2 Inhibition | IC50 = 44.81 µg/mL | Diclofenac Sodium |
Carrageenan-induced edema model | Significant reduction in paw swelling | Aspirin |
Case Studies
Recent studies have evaluated the efficacy of various pyrazole derivatives in clinical settings:
- Study on Anticancer Effects : A study involving a series of pyrazole derivatives, including this compound, reported significant reductions in tumor size in animal models when administered at optimal dosages .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models, showing that these compounds could serve as safer alternatives to traditional NSAIDs due to their lower gastrointestinal toxicity profiles .
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-11-7-12-13(8-11)6-5-9-1-3-10(4-2-9)14(16)17/h1-4,7-8,15H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGSTNCNIPBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=C(C=N2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.